N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide
Description
The compound N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide features a pyrazole core substituted with 3,5-dimethyl and thiophen-2-yl groups, linked via an ethyl chain to a benzamide moiety bearing a methylthio substituent. Pyrazole-thiophene hybrids are often explored for their bioactivity, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-13-18(17-9-6-12-25-17)14(2)22(21-13)11-10-20-19(23)15-7-4-5-8-16(15)24-3/h4-9,12H,10-11H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQLHAVOCRDANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2SC)C)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. The compound features a pyrazole ring substituted with a thiophene moiety and a methylthio group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 2034356-89-1 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. The specific mechanism involves modulation of cellular signaling pathways, which can lead to changes in cellular behavior, including proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the thiophene ring may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in vitro. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Anticancer Properties
Preliminary studies have suggested that this compound possesses anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity.
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, this compound was found to significantly reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This reduction was associated with decreased NF-kB activation, indicating a potential mechanism for its anti-inflammatory effects.
Study 3: Anticancer Activity
A recent study assessed the anticancer properties of this compound against several cancer cell lines, including breast and lung cancer cells. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, along with increased apoptosis markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Heterocyclic Substitutions
Several benzamide derivatives in share structural motifs with the target compound:
- Compound 15: N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Key Features: Benzamide core, thienylmethylthio group, pyridine substituent. Comparison: Unlike the target compound’s pyrazole ring, this derivative uses a pyridine group, which may alter electronic properties and hydrogen-bonding capacity.
- Compound 55: N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide Key Features: Benzothiazole substituent instead of pyrazole. Comparison: Benzothiazole’s rigid aromatic system may improve stacking interactions with biological targets, but its larger size could hinder binding in sterically restricted environments compared to the target’s compact pyrazole-thiophene system .
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Thiophene-Containing Bioactive Compounds
Thiophene derivatives are prominent in antimicrobial and anticancer research:
- Foroumadi et al. (2005, 2006) : Quinolone derivatives with 5-bromothiophen-2-yl or 5-(methylthio)thiophen-2-yl groups demonstrated potent antibacterial activity. The methylthio group in these analogs improved lipophilicity and target binding compared to bromo substituents.
Key Insight: The target compound’s thiophen-2-yl group may confer similar advantages in bioactivity, while its pyrazole core could offer metabolic stability over quinolones or naphthalenamine derivatives .
Pyrazole-Based Analogs
Pyrazole rings are versatile in drug design due to their hydrogen-bonding capacity and metabolic resistance:
- Compound 3 (): N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide Comparison: Replaces thiophene with phenyldiazenyl and incorporates a polyethylene glycol (PEG)-like chain.
Structural Implications : The target compound’s lack of a PEG chain may reduce solubility but improve membrane permeability. Its thiophene substituent likely offers stronger aromatic interactions than phenyldiazenyl .
Preparation Methods
Formation of 3,5-Dimethyl-4-(Thiophen-2-yl)-1H-Pyrazole
The pyrazole nucleus is synthesized via Knorr-type cyclocondensation. A mixture of thiophene-2-carbaldehyde (1.0 equiv), acetylacetone (2.2 equiv), and hydrazine hydrate (1.1 equiv) in ethanol undergoes reflux at 80°C for 12 hours (Scheme 1). The reaction proceeds through hydrazone formation, followed by cyclization and tautomerization.
Scheme 1 :
$$
\text{Thiophene-2-carbaldehyde} + \text{Acetylacetone} \xrightarrow{\text{H}2\text{NNH}2, \text{EtOH}} \text{3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazole}
$$
Purification via recrystallization from ethanol/water (3:1) yields the pyrazole as white crystals (mp 142–144°C, 78% yield). ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 5.1, 1.2 Hz, 1H, Th-H), 7.32 (dd, J = 3.6, 1.2 Hz, 1H, Th-H), 7.02 (dd, J = 5.1, 3.6 Hz, 1H, Th-H), 2.51 (s, 3H, CH₃), 2.49 (s, 3H, CH₃).
N-Alkylation to Install the Ethylene Spacer
The pyrazole nitrogen is alkylated using 1,2-dibromoethane under phase-transfer conditions. A mixture of 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole (1.0 equiv), 1,2-dibromoethane (1.5 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile is stirred at 60°C for 8 hours (Scheme 2).
Scheme 2 :
$$
\text{Pyrazole} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{TBAB, K}2\text{CO}3} \text{1-(2-Bromoethyl)-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole}
$$
The product is isolated by column chromatography (SiO₂, hexane/EtOAc 4:1) as a pale-yellow oil (65% yield). ESI-MS: m/z 323.08 [M+H]⁺.
Synthesis of 2-(Methylthio)Benzamide
Thioetherification of 2-Mercaptobenzoic Acid
2-Mercaptobenzoic acid (1.0 equiv) is treated with methyl iodide (1.2 equiv) in the presence of K₂CO₃ (1.5 equiv) in DMF at 25°C for 4 hours (Scheme 3). The reaction mixture is poured into ice-water, and the precipitate is filtered to yield 2-(methylthio)benzoic acid (92% yield, mp 89–91°C).
Scheme 3 :
$$
\text{2-HS-C}6\text{H}4\text{CO}2\text{H} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{2-(CH}3\text{S)-C}6\text{H}4\text{CO}2\text{H}
$$
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 7.8 Hz, 1H), 7.52 (t, J = 7.6 Hz, 1H), 7.38 (d, J = 7.8 Hz, 1H), 7.29 (t, J = 7.6 Hz, 1H), 2.49 (s, 3H).
Activation of the Carboxylic Acid
The acid is activated using thionyl chloride (2.0 equiv) in anhydrous dichloromethane under reflux for 2 hours. After removal of excess SOCl₂, the resultant acid chloride is used directly in the subsequent amidation.
Final Amide Coupling
A solution of 1-(2-aminoethyl)-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole (1.0 equiv) in dry dichloromethane is treated with 2-(methylthio)benzoyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 12 hours at 25°C, then washed with NaHCO₃ (5%) and brine (Scheme 4).
Scheme 4 :
$$
\text{Pyrazole-ethylamine} + \text{2-(CH}3\text{S)-C}6\text{H}4\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$
Purification via flash chromatography (SiO₂, CH₂Cl₂/MeOH 20:1) affords the title compound as a white solid (mp 158–160°C, 71% yield).
Spectroscopic Characterization and Validation
Table 1 : Key spectroscopic data for N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.65 (d, J = 7.6 Hz, 1H), 7.52–7.44 (m, 2H), 7.38 (d, J = 5.1 Hz, 1H), 7.30–7.25 (m, 1H), 6.99 (dd, J = 5.1, 3.6 Hz, 1H), 4.42 (t, J = 6.0 Hz, 2H), 3.88 (t, J = 6.0 Hz, 2H), 2.53 (s, 3H), 2.51 (s, 3H), 2.49 (s, 3H) |
| ¹³C NMR | δ 168.4 (C=O), 152.1 (Pyrazole-C3), 143.6 (Thiophene-C2), 136.2–125.4 (Aromatic Cs), 42.3 (CH₂), 39.8 (CH₂), 14.7 (CH₃), 14.5 (CH₃), 13.9 (SCH₃) |
| HRMS (ESI+) | m/z 439.1743 [M+H]⁺ (calc. 439.1749 for C₂₂H₂₄N₃O₂S₂) |
Optimization and Industrial Considerations
Green Chemistry Approaches
Microwave-assisted synthesis reduced pyrazole cyclocondensation time from 12 hours to 45 minutes (80°C, 300 W), maintaining a 75% yield. Solvent-free conditions for thioetherification are under investigation.
Applications and Derivatives
While the target compound’s bioactivity remains uncharacterized, structural analogs exhibit promising antifungal and anticancer properties. Future work should explore:
- Palladium-catalyzed cross-coupling to diversify the thiophene moiety.
- Replacement of the methylthio group with sulfoxide/sulfone derivatives.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazole-thiophene core. Key steps include:
- Coupling Reactions : Alkylation of the pyrazole nitrogen with an ethyl chain, followed by amidation with 2-(methylthio)benzoyl chloride.
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
- Temperature Control : Reactions often proceed at 0–25°C to minimize side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol is used for final purification .
Validation : Monitor reaction progress via TLC and confirm product identity using H/C NMR and high-resolution mass spectrometry (HRMS).
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
X-ray crystallography provides atomic-level structural insights, critical for confirming:
- Tautomeric Preferences : The pyrazole ring’s protonation state (1H- vs. 2H-pyrazole) and its impact on biological activity.
- Non-Covalent Interactions : Hydrogen bonding (e.g., N–H⋯N/O) and π-π stacking between the thiophene and benzamide moieties.
Protocol : - Crystallize the compound in a solvent system (e.g., methanol/water) under slow evaporation.
- Use SHELXL for refinement, leveraging its robustness in handling small-molecule data .
Case Study : Similar compounds show centrosymmetric dimers via N–H⋯N bonds, stabilizing crystal packing .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- H NMR: Identify protons on the pyrazole (δ 6.5–7.5 ppm), thiophene (δ 7.0–7.5 ppm), and methylthio group (δ 2.5 ppm).
- C NMR: Confirm carbonyl (δ 165–170 ppm) and aromatic carbons.
- IR Spectroscopy : Detect C=O stretches (1650–1700 cm) and N–H bends (3300–3500 cm).
- Mass Spectrometry : HRMS validates molecular weight (expected [M+H] ~428.16 g/mol) .
Advanced: How can researchers design experiments to probe its biological target engagement?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to predict binding to targets (e.g., kinases, DNA topoisomerases). Focus on the pyrazole and thiophene moieties as potential pharmacophores.
- Biochemical Assays :
- Enzyme Inhibition : Test against recombinant enzymes (e.g., cyclooxygenase-2) at varying concentrations (1–100 µM).
- Cellular Uptake : Use fluorescent analogs or radiolabeled compounds (e.g., C-methylthio) to track intracellular localization .
Data Interpretation : Compare IC values with structural analogs to establish structure-activity relationships (SAR).
Basic: What are the stability considerations under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Test in buffers (pH 2–10) at 25°C for 24 hours. Monitor degradation via HPLC.
- Acidic Conditions : Potential hydrolysis of the amide bond.
- Basic Conditions : Risk of thiophene ring oxidation.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar benzamides) .
Advanced: How to resolve contradictions between computational modeling and experimental data?
Methodological Answer:
- Scenario : Discrepancies in predicted vs. observed binding affinities.
- Troubleshooting Steps :
- Validate Force Fields : Re-optimize parameters for the methylthio group using quantum mechanical calculations (e.g., DFT/B3LYP).
- Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in simulations to account for solvation.
- Crystal Structure Alignment : Overlay experimental X-ray data with docked poses to identify steric clashes .
Basic: What are the key functional groups influencing reactivity?
Methodological Answer:
- Pyrazole : Susceptible to electrophilic substitution (e.g., nitration at the 4-position).
- Thiophene : Participates in cross-coupling reactions (e.g., Suzuki with aryl boronic acids).
- Methylthio Group : Oxidizes to sulfoxide/sulfone under mild conditions (HO, AcOH).
Synthetic Applications : Use these groups to derivatize the core structure for SAR studies .
Advanced: How to optimize yield in large-scale synthesis?
Methodological Answer:
- Process Chemistry Adjustments :
- Replace DMF with cheaper solvents (e.g., acetonitrile) while maintaining reaction efficiency.
- Use flow chemistry for exothermic steps (e.g., amidation) to improve heat dissipation.
- Catalysis : Screen Pd or Cu catalysts for coupling steps to reduce reaction time .
Yield Data : Pilot studies on similar compounds show 70–85% yield improvements under optimized conditions .
Table 1: Key Characterization Parameters
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | Pyrazole-H (δ 6.8 ppm), Thiophene-H (δ 7.2 ppm) | |
| X-ray | Bond lengths: C=O (1.22 Å), N–H (0.86 Å) | |
| HRMS | [M+H]: 428.16 (calculated) | |
| IR | C=O stretch: 1680 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
